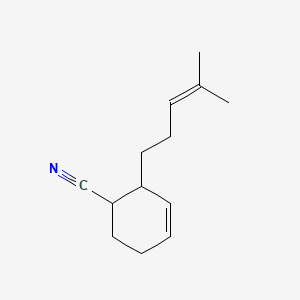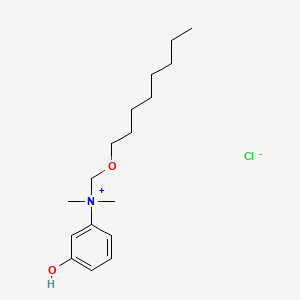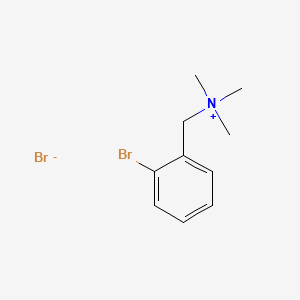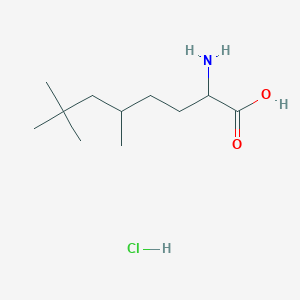
2-Amino-5,7,7-trimethyl-octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,7,7-trimethyl-octanoic acid is a heterocyclic organic compound with the molecular formula C11H23NO2 and a molecular weight of 201.3058 . This compound is known for its unique structure, which includes an amino group and a branched alkyl chain. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7,7-trimethyl-octanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of amide coupling reactions, where the amino group is introduced to the alkyl chain . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7,7-trimethyl-octanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2-Amino-5,7,7-trimethyl-octanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5,7,7-trimethyl-octanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5,5-trifluoropentanoic acid: This compound has a similar structure but includes fluorine atoms, which can influence its chemical properties and biological activities.
3-Amino-5,7,7-trimethyloctanoic acid: Another structurally similar compound with slight variations in the position of the amino group.
Uniqueness
2-Amino-5,7,7-trimethyl-octanoic acid is unique due to its specific branched alkyl chain and the position of the amino group.
Properties
CAS No. |
5440-38-0 |
|---|---|
Molecular Formula |
C11H24ClNO2 |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
2-amino-5,7,7-trimethyloctanoic acid;hydrochloride |
InChI |
InChI=1S/C11H23NO2.ClH/c1-8(7-11(2,3)4)5-6-9(12)10(13)14;/h8-9H,5-7,12H2,1-4H3,(H,13,14);1H |
InChI Key |
MBUIKEZYWBLFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C(=O)O)N)CC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


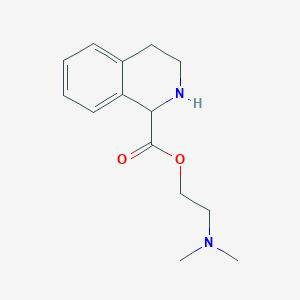
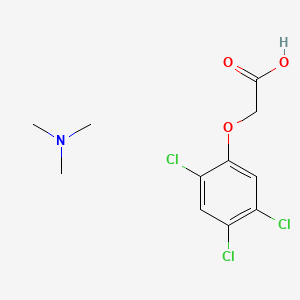


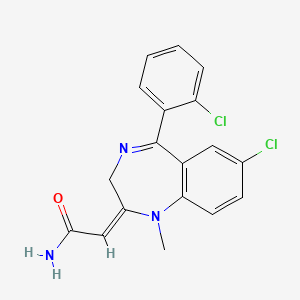
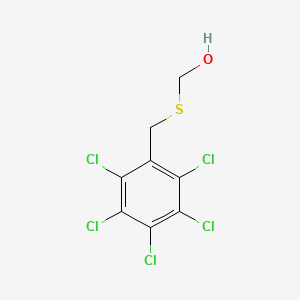
![3-methyl-4-nitro-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B13769072.png)
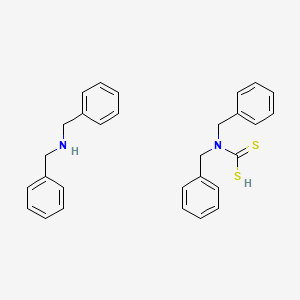
![Copper, [4-[(4-chlorophenyl)azo]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769087.png)

